3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol
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Overview
Description
3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol is a chemical compound that features a phenol group substituted with a chloro group and a pyridinyl group that is further substituted with bromine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol typically involves the following steps:
Formation of 3,5-dibromo-6-methylpyridin-2-ol: This intermediate can be synthesized by bromination of 6-methylpyridin-2-ol using bromine in the presence of a suitable catalyst.
Coupling Reaction: The intermediate is then coupled with 3-chlorophenol using a suitable coupling agent such as a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties such as antimicrobial activity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-6-chloro-N-methylpyridin-2-amine
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and bromo substituents, along with the phenol and pyridinyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
62204-85-7 |
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Molecular Formula |
C12H8Br2ClNO2 |
Molecular Weight |
393.46 g/mol |
IUPAC Name |
3-chloro-5-(3,5-dibromo-6-methylpyridin-2-yl)oxyphenol |
InChI |
InChI=1S/C12H8Br2ClNO2/c1-6-10(13)5-11(14)12(16-6)18-9-3-7(15)2-8(17)4-9/h2-5,17H,1H3 |
InChI Key |
PIQULAODNGWUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)O)Cl |
Origin of Product |
United States |
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